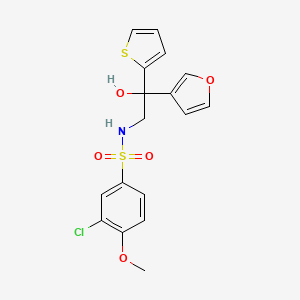

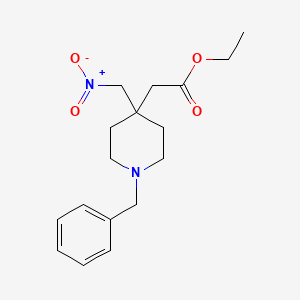

N-((1-hydroxycyclopentyl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-hydroxycyclopentyl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.298. The purity is usually 95%.

BenchChem offers high-quality N-((1-hydroxycyclopentyl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-hydroxycyclopentyl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Studies and Drug Discovery

N-((1-hydroxycyclopentyl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, while not directly mentioned, can be related to research involving the metabolism and disposition of potent compounds in drug discovery. For instance, studies involving 19F-nuclear magnetic resonance (NMR) spectroscopy have supported the development of drug candidates by elucidating the metabolic fate and excretion balance of related compounds in rats and dogs. This approach helps in understanding how potential drugs are metabolized and eliminated, highlighting the importance of metabolic studies in the selection of drug candidates (Monteagudo et al., 2007).

Synthesis of Heterocycles

Research into the synthesis of heterocyclic compounds from amino acids showcases the versatility of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates and their tautomers. These efforts are foundational in creating novel functionalized heterocycles, which are critical in drug development and the study of biological activity. The ability to construct diverse heterocyclic frameworks from simple starting materials underlines the significance of innovative synthetic routes in medicinal chemistry (Grošelj et al., 2013).

Development of Amino Acid-like Building Blocks

The synthesis of novel heterocyclic amino acid-like building blocks, such as regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, demonstrates the continuous search for new molecular entities in drug discovery. These building blocks, prepared from β-enamino ketoesters, provide a versatile foundation for the development of compounds with potential therapeutic applications. The detailed structural assignments of these molecules underscore the importance of molecular architecture in the discovery and optimization of drug candidates (Bruzgulienė et al., 2022).

N-Methoxy-N-methylamides in Organic Synthesis

The application of N-methoxy-N-methylamides, also known as Weinreb amides, in organic synthesis highlights their utility in the formation of ketones through stable metal-chelated intermediates. This aspect is crucial for constructing complex molecules without the formation of side products, demonstrating the strategic role of functional groups and intermediates in synthetic organic chemistry. The adoption of Weinreb amides in various synthetic routes reflects the ongoing evolution of methodologies to streamline the synthesis of complex organic molecules (Lee, 2007).

properties

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-15-8-4-5-10(12(15)17)11(16)14-9-13(18)6-2-3-7-13/h4-5,8,18H,2-3,6-7,9H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPXDLMPLKZLEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2(CCCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-hydroxycyclopentyl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2586484.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2586486.png)

![2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-4-carboxamide](/img/structure/B2586487.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2586488.png)

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2586493.png)

![2-[5-(4-methylphenyl)tetrazol-2-yl]-N-phenylacetamide](/img/structure/B2586497.png)

![N-[(3-bromophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide](/img/structure/B2586502.png)

![1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2586504.png)